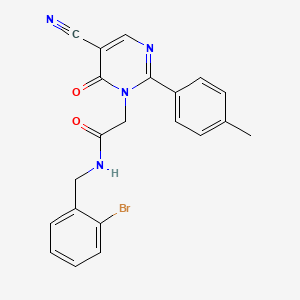

N-(2-bromobenzyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Descripción

This compound features a pyrimidinone core substituted with a cyano group at position 5, a p-tolyl group at position 2, and an acetamide side chain linked to a 2-bromobenzyl moiety.

Propiedades

IUPAC Name |

N-[(2-bromophenyl)methyl]-2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4O2/c1-14-6-8-15(9-7-14)20-25-12-17(10-23)21(28)26(20)13-19(27)24-11-16-4-2-3-5-18(16)22/h2-9,12H,11,13H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQFUXKBTJFCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NCC3=CC=CC=C3Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-bromobenzyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide (CAS Number: 1251592-90-1) is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by the presence of a cyano group and a bromobenzyl moiety, suggests potential biological activities that warrant investigation.

The molecular formula of this compound is , with a molecular weight of 437.3 g/mol. The compound’s structure includes significant functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1251592-90-1 |

| Molecular Formula | C21H17BrN4O2 |

| Molecular Weight | 437.3 g/mol |

Biological Activity Overview

Research into the biological activity of this compound has shown promising results in various assays, particularly in terms of cytotoxicity and potential therapeutic applications.

Cytotoxicity Studies

Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against MDA-MB-231 Cell Line

| Compound | IC50 (µM) |

|---|---|

| N-(2-bromobenzyl)-... | TBD |

| Related Pyrimidine Derivative | 27.6 |

| Other Analog | 29.3 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in apoptosis and cell cycle regulation. The presence of the cyano group may facilitate interactions with key enzymes or receptors within cancer cells.

Case Studies

Recent case studies have focused on the synthesis and evaluation of related pyrimidine derivatives, highlighting structure-activity relationships (SAR). These studies emphasize the importance of substituent groups on biological activity, suggesting that modifications to the bromobenzyl or cyano groups can significantly alter potency and selectivity.

Example Case Study: Synthesis and Evaluation

In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic properties. The findings indicated that modifications at the 5-position of the pyrimidine ring enhanced cytotoxicity against various cancer cell lines, suggesting a potential pathway for optimizing N-(2-bromobenzyl)-... for therapeutic use.

Comparación Con Compuestos Similares

Substituent Effects on the Benzyl Group

- Ortho vs. Para Bromine Positioning: The 2-bromobenzyl group in the target compound contrasts with analogs bearing a 4-bromobenzyl group, such as (E)-2-(1-(4-bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pIC50 = 5.208) and (E)-2-(1-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pIC50 = 6.878) . The para-bromine analogs show moderate to high activity, suggesting that bromine positioning influences steric and electronic interactions. The ortho-substituted target compound may exhibit distinct binding kinetics due to steric hindrance.

Pyrimidinone Core Modifications

- Cyano vs. Hydroxymethyl/Cyanamido Groups: The 5-cyano group in the target compound is structurally analogous to the 5-cyanamido substituent in compound 59 (pIC50 = 6.878) . The cyano group’s electron-withdrawing nature likely enhances electrophilic interactions or metabolic stability compared to hydroxymethyl groups (e.g., compound 58, pIC50 = 5.208).

Acetamide Side Chain Variations

- Heterocyclic Attachments :

The target compound’s acetamide linkage differs from derivatives like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (melting point = 196°C) , which incorporates a thioether bridge. Such modifications alter physicochemical properties (e.g., solubility, melting points) and may impact bioavailability.

Comparison with Complex Heterocyclic Systems

- Quinoline and Piperidine Derivatives: Compounds such as N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature extended heterocyclic systems. These structures likely target different biological pathways (e.g., kinase inhibition) compared to the pyrimidinone-focused target compound.

Tabulated Comparison of Key Compounds

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of a bromo-substituted benzylamine with a cyano-pyrimidinone precursor under reflux conditions (e.g., DMF solvent, 80–100°C, 12–24 hours) .

- Step 2: Acetylation using acetic anhydride or chloroacetyl chloride, catalyzed by triethylamine, at 0–5°C to minimize side reactions .

- Critical Parameters:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR: Confirms substitution patterns (e.g., bromobenzyl protons at δ 4.5–5.0 ppm; pyrimidinone carbonyl at δ 165–170 ppm) .

- HPLC-MS: Validates molecular weight (e.g., [M+H]+ peak at m/z 450–460) and purity (>95%) .

- FTIR: Identifies functional groups (e.g., C≡N stretch at 2200–2250 cm⁻¹; amide C=O at 1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?

- Hypothesis Testing: Compare assay conditions (e.g., pH, serum proteins) to identify confounding factors .

- Orthogonal Assays: Use SPR (surface plasmon resonance) to validate binding kinetics if cell-based assays show discrepancies .

- In Silico Modeling: Perform molecular dynamics simulations to assess target engagement under physiological conditions .

Q. What role does the bromo-substituent play in binding affinity, and how can this be validated?

- Structural Analysis: X-ray crystallography (using SHELXL ) reveals halogen bonding with target residues (e.g., backbone carbonyls).

- SAR Studies: Synthesize analogs (e.g., chloro, fluoro derivatives) and compare IC50 values (Table 1) :

| Substituent | IC50 (nM) | Target (e.g., Kinase X) |

|---|---|---|

| Br | 12 ± 2 | High affinity |

| Cl | 45 ± 5 | Moderate affinity |

| F | >100 | Low affinity |

Q. How can thermal stability data (DSC/TGA) inform formulation strategies?

- DSC: Melting point (~200°C) indicates suitability for solid dosage forms. Glass transition (Tg) data guides amorphous dispersion techniques .

- TGA: Weight loss <1% below 150°C confirms stability during lyophilization .

Q. What computational methods predict electronic properties and reactivity?

- DFT Calculations: HOMO-LUMO gaps (e.g., 4.2 eV) suggest electrophilic reactivity at the cyano group .

- MESP Maps: Identify nucleophilic attack sites (e.g., pyrimidinone oxygen) for derivatization .

Methodological Considerations

- Crystallography: For ambiguous diffraction data, employ twin refinement in SHELXL to resolve disorder in the bromobenzyl group .

- QSAR Models: Use CoMFA/CoMSIA to correlate substituent electronic parameters (σ, π) with logP and bioavailability .

- Controlled Release: Microencapsulation (PLGA polymers) mitigates rapid clearance observed in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.